Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate
Description
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate is a furan-2-carboxylate ester featuring a unique bis-furan substituent at the 5-position. The molecule comprises two furan rings: one as the core scaffold and another as a substituent modified with a methoxycarbonyl group.
Properties
IUPAC Name |
methyl 5-[(5-methoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-16-12(14)10-5-3-8(18-10)7-9-4-6-11(19-9)13(15)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJWZTFYWFFRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate typically involves the esterification of furan derivatives. One common method is the copper-catalyzed reaction of furan with furfural or 2-acetylfuran, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showcasing notable cytotoxic activity:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in HeLa cells. Further investigations are necessary to elucidate these mechanisms fully.
Antibacterial Activity
In addition to its anticancer properties, methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate has demonstrated antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents.
Case Studies
A notable study published in the Oriental Journal of Chemistry synthesized several derivatives of furan and assessed their biological activities. The researchers found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, indicating that further structural optimizations could enhance biological activity .
Another study focused on related compounds derived from furan showed promising results in inhibiting cancer cell proliferation and bacterial growth, reinforcing the potential applications of this compound in therapeutic contexts .
Mechanism of Action
The mechanism of action of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The compound’s furan rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects .
Comparison with Similar Compounds
Substituent Complexity and Electronic Effects
The target compound’s bis-furan substituent distinguishes it from simpler derivatives. Key comparisons include:
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Features a 2-fluoro-4-nitrophenyl group , which introduces strong electron-withdrawing effects. This enhances intermolecular stacking interactions in crystallography studies but reduces solubility compared to the target compound’s ester-rich substituent .
- Methyl 5-(1,4-dimethoxynaphthalen-2-yl)furan-2-carboxylate : Incorporates a naphthalene moiety, providing extended π-conjugation. This structural feature is leveraged in anticancer agent synthesis but lacks the ester functionality seen in the target compound .
- Methyl 5-(hydroxymethyl)furan-2-carboxylate : A natural product derivative with a hydroxymethyl group, offering hydrogen-bonding capabilities but reduced stability under acidic conditions compared to the methoxycarbonyl group .
Physical and Chemical Properties
- Solubility : The methoxycarbonyl groups in the target compound improve solubility in polar solvents compared to fluorinated or nitro-substituted analogs .
- Stability : Ester groups may render the compound prone to hydrolysis under basic conditions, contrasting with hydroxymethyl derivatives that oxidize readily .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate (chemical formula: C13H12O5, CAS: 30990-14-8) is a compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, antibacterial properties, and its role in various therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, which is a common structural motif in many bioactive compounds. The methoxycarbonyl group enhances its reactivity and potential biological interactions. Its molecular weight is approximately 264 Da, and it has been studied for its interactions with various biological systems.
1. Anticancer Activity
Recent studies have explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).
In one study, derivatives of methyl 5-hydroxymethyl-2-furan carboxylate showed significant cytotoxic effects with IC50 values ranging from 62.37 µg/mL against HeLa cells to higher values against other lines, indicating varying levels of sensitivity among different cell types . The mechanism of action appears to involve induction of apoptosis and disruption of cellular metabolism.
2. Antibacterial Properties
The compound has also demonstrated antibacterial activity. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the furan moiety were found to have minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted on methyl 5-hydroxymethyl-2-furan carboxylate derivatives revealed that these compounds exhibited significant cytotoxicity against cancer cell lines. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain derivatives had IC50 values less than 100 µg/mL, suggesting promising leads for further development in cancer therapeutics .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial characteristics of this compound derivatives. The study assessed their efficacy against common bacterial strains and reported MIC values that suggest strong inhibitory effects, particularly against E. coli and S. aureus. This highlights the potential for these compounds in developing new antibacterial agents amidst rising antibiotic resistance .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate?
Answer:
The compound is typically synthesized via cross-coupling reactions or esterification . A common method involves using a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 5-(methoxycarbonyl)furan-2-ylboronic acid) and a brominated furan precursor (e.g., methyl 5-bromo-2-furoate) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) . Reaction conditions include dry 1,4-dioxane under inert atmosphere (N₂), with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and ester group integration (e.g., methoxy protons at δ ~3.8 ppm, furan protons at δ 6.5–7.5 ppm) .
- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and ester linkages .
- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Advanced: How can Lewis acid catalysts optimize the synthesis of this compound?
Answer:
Zr-β or Sn-β molecular sieves (Lewis acid catalysts) enhance reaction efficiency in Diels-Alder or dehydrative aromatization steps. These catalysts lower activation energy (<10.5 kcal/mol) by stabilizing transition states, improving regioselectivity and yield. For example, in furan-ethylene cycloadditions, Zr-β increases conversion rates by 30% compared to uncatalyzed reactions. Optimization requires tuning Si/M (M = Zr, Sn) ratios to balance acidity and pore accessibility .
Advanced: What computational methods are used to predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) simulations model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states. Tools like ACD/Labs Percepta predict physicochemical properties (logP, pKa) and stability under varying conditions . Retrosynthesis software (e.g., Reaxys or Pistachio) identifies feasible routes by analyzing >10⁶ reactions, prioritizing steps with >70% historical yield .
Data Contradiction: How can researchers resolve discrepancies in reported reaction yields for this compound?
Answer:
Discrepancies often arise from substrate purity , catalyst loading , or reaction scale . Systematic approaches include:
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to isolate critical variables (temperature, solvent polarity).
- Madon-Boudart tests : Confirm kinetic vs. transport limitations using catalysts of varying particle sizes .
- In situ monitoring : Real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
Advanced: What mechanistic insights exist for the ester hydrolysis of this compound?
Answer:
Hydrolysis of the methoxycarbonyl group proceeds via acid- or base-catalyzed mechanisms :
- Acidic conditions : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water (rate-limiting step).
- Basic conditions : OH⁻ deprotonates water, forming a tetrahedral intermediate.
Kinetic studies (pH-rate profiles) reveal pseudo-first-order behavior, with activation energies determined via Arrhenius plots. Side reactions (e.g., decarboxylation) are minimized below pH 10 .
Basic: What handling and purification techniques are recommended for this compound?
Answer:
- Storage : Under inert gas (Ar) at –20°C to prevent ester hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures or size-exclusion chromatography for lab-scale isolation.
- Safety : Use fume hoods due to potential respiratory irritation; PPE (gloves, goggles) is mandatory .
Advanced: How does this compound participate in Diels-Alder reactions for aromatic precursor synthesis?
Answer:
The furan ring acts as a dienophile in reactions with ethylene or substituted dienes. For example, under Sn-β catalysis , it forms cyclohexene intermediates, which dehydrate to methyl 4-(methoxymethyl)benzene carboxylate—a precursor to terephthalic acid. Key parameters include:
- Temperature : 150–200°C for optimal cycloaddition rates.
- Solvent : Non-polar solvents (toluene) favor endo selectivity.
Side products (e.g., dimers) are minimized using sub-stoichiometric Brønsted acids .
Application: What biological activities are explored using derivatives of this compound?
Answer:
Derivatives are studied as:
- Antimicrobial agents : Modifications at the methoxycarbonyl group enhance activity against Gram-positive bacteria (MIC ~8 µg/mL).
- Enzyme inhibitors : Ester hydrolysis products (carboxylic acids) inhibit mycobacterial salicylate synthase (MbtI), a target for tuberculosis therapy .
- Antioxidants : Furan-based scaffolds scavenge ROS in cellular assays (IC₅₀ ~50 µM) .
Advanced: What statistical approaches are used to optimize reaction conditions for this compound?
Answer:
- Response Surface Methodology (RSM) : Central composite designs model interactions between variables (e.g., catalyst loading, solvent ratio).
- Machine Learning : Neural networks trained on reaction databases predict optimal conditions (e.g., 0.5 mol% Pd, 12 h reaction time).
- Sensitivity Analysis : Identifies parameters with the highest impact on yield (e.g., temperature > solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
